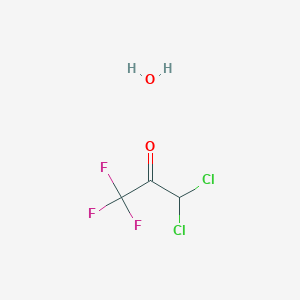
3-(2-噻吩基)苯胺
描述
3-(2-Thienyl)aniline is a chemical compound with the CAS Number: 92057-12-0 and Linear Formula: C10H9NS . It is a yellow to brown solid .
Synthesis Analysis
Thiophene derivatives, including 3-(2-Thienyl)aniline, have been synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis
The 3-(2-thienyl)aniline molecule contains a total of 22 bond(s). There are 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic) and 1 Thiophene(s) .Chemical Reactions Analysis
Anilines, including 3-(2-Thienyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
3-(2-Thienyl)aniline has a molecular weight of 175.25 . It is a yellow to brown solid .科学研究应用
Micellar Suzuki Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction plays a fundamental role in modern synthetic organic chemistry . The Kolliphor EL methodology was applied to the Suzuki cross-coupling reaction between thiophene and aniline, using the highly effective catalyst Pd (dtbpf)Cl 2 . The cross-coupling products were achieved at up to 98% yield, with reaction times of up to only 15 min, working at room temperature and without the need for an inert atmosphere .
Synthesis of Di-Thienyl-Substituted Anilines
3-(2-Thienyl)aniline has been used to obtain di-thienyl-substituted anilines in excellent isolated yields . For example, 3,4-di-(3-thienyl)aniline and 2,4-di-(2-thienyl)aniline were achieved with yields ranging from 85% to 98% .
Optical and Photoelectrochemical Studies
Assemblies of poly 2,2 bithiophene, poly 3-(2-thienyl) aniline, and CdS were subjected to optical and photoelectrochemical investigation . The occlusion of CdS into the organic polymer increased the electron diffusion coefficient and diffusion length by changing both the electron lifetime and electron transport time .
Role in Biologically Active Compounds
Thiophene-based analogs, including 3-(2-Thienyl)aniline, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
安全和危害
作用机制
- Thiophene derivatives often exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects may involve specific protein targets, but further research is needed to pinpoint them.
Target of Action
Result of Action
属性
IUPAC Name |
3-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPSMJOCLLMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383318 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)aniline | |
CAS RN |
92057-12-0 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating 3-(2-Thienyl)aniline influence the performance of titanium dioxide (TiO2) in photoactive assemblies?
A1: The research demonstrates that 3-(2-Thienyl)aniline plays a crucial role in enhancing the photoelectrochemical properties of TiO2. [] When integrated into an assembly with poly 2,2 bithiophene (PBTh) and TiO2, PThA facilitates several beneficial effects:
- Improved Charge Separation & Transfer: PThA enhances the separation and transfer of photogenerated charges within the assembly, leading to increased efficiency. []
- Broadened Light Absorption: The presence of PThA contributes to a wider absorption spectrum, allowing the assembly to harvest light energy from a broader range, including the visible region. []
- Enhanced Conductivity: Both electrochemical impedance spectroscopy (EIS) and optical studies indicate that the inclusion of PThA leads to improved conductivity, particularly AC conductivity. []
Q2: What structural insights about the TiO2/PThA/PBTh assembly were revealed through electrochemical impedance spectroscopy (EIS)?
A2: EIS provided valuable information about the structural characteristics of the TiO2/PThA/PBTh assembly. The studies revealed that: []
- Porous Structure: The assembly exhibits a porous-type structure, which can be advantageous for facilitating electrolyte penetration and increasing the active surface area for electrochemical reactions. []
- Dominant AC Conductivity: EIS confirmed that AC conductivity is significantly higher than DC conductivity within the assembly. This finding suggests that the material's ability to conduct alternating current is superior, potentially influencing its performance in photoelectrochemical applications. []
Q3: Beyond TiO2, are there other materials investigated for use with 3-(2-Thienyl)aniline in photoactive assemblies?
A3: Yes, the research explores the use of 3-(2-Thienyl)aniline with other materials. One study investigated its incorporation into an assembly with Cadmium Sulfide (CdS) and poly 2,2 bithiophene (PBTh). [] Additionally, another study explored its combination with Mg-doped Fe2O3, a ferromagnetic material, in aqueous electrolytes. [] These studies highlight the versatility of PThA in modifying the properties of various materials for potential applications in photoactive devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)






![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)
![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)